![molecular formula C15H16N2O2S B2733636 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 851169-09-0](/img/structure/B2733636.png)
2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid” has a CAS Number of 851169-09-0 and a molecular weight of 288.37 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is [(1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]acetic acid . The InChI Code is 1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Certain derivatives, including those related to the compound , have been synthesized for their antimicrobial properties. For example, thiazolidinone, thiazoline, and thiophene derivatives have shown promising activities against various microorganisms (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, triazinone derivatives were evaluated for their larvicidal and antimicrobial activities, highlighting the potential for such compounds in addressing microbial resistance (Kumara et al., 2015).
Catalytic and Synthetic Chemistry
- Catalytic Synthesis : Sulfuric acid derivatives have been used as recyclable catalysts in the synthesis of various organic compounds, demonstrating the versatility of sulfur-containing compounds in facilitating chemical reactions (Tayebi et al., 2011). These catalysts are notable for their reusability and efficacy in synthesizing biologically active molecules.
Biological Activity and Drug Design
- Alkaline Phosphatase Inhibitors : Substituted phenyl derivatives have been synthesized as potent inhibitors of human alkaline phosphatase, a key enzyme in various physiological processes. These compounds show potential for therapeutic applications, with detailed studies on their binding mechanisms and interactions with DNA (Iqbal et al., 2019).
Material Science and Organic Frameworks
- Metal–Organic Systems : Research into flexible carboxylate ligands has led to the development of novel metal–organic complexes with potential applications in material science and catalysis. These studies highlight the structural diversity and functionality that can be achieved through the strategic design of ligands and metal coordination (Dai et al., 2009).
Molecular Recognition and Supramolecular Chemistry
- Anion Binding Properties : Tetrazoles and acyl sulfonamides on a calix[4]arene scaffold have been explored for their anion binding properties, showcasing the role of highly acidic N-H functional groups in supramolecular chemistry and potential applications in sensing and molecular recognition (Pinter et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDULUDTYXQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

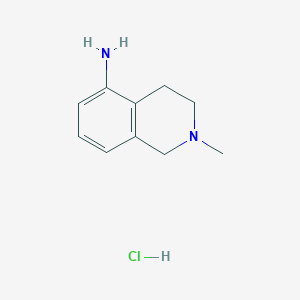
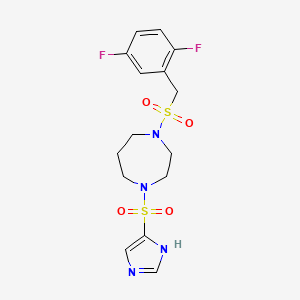
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
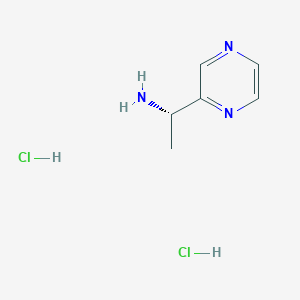
![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)
![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)
![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)
![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)
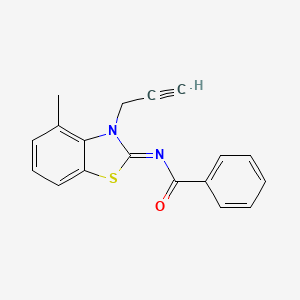
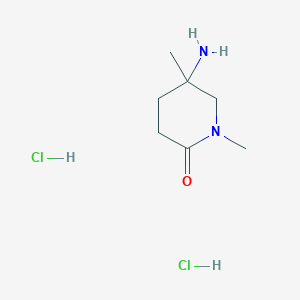
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2733574.png)
